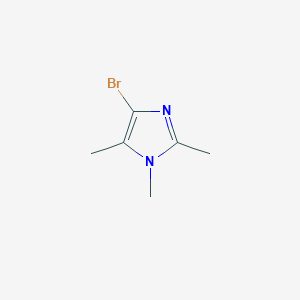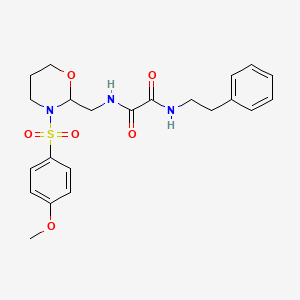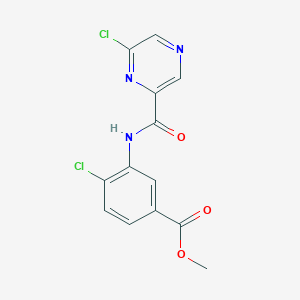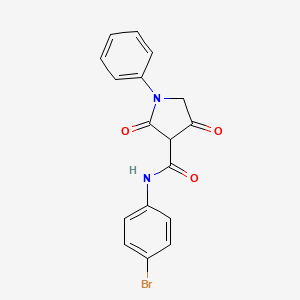![molecular formula C20H21N3O4S2 B2401978 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1260948-63-7](/img/structure/B2401978.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C19H20ClN3O3S2. It has a molecular weight of 438.0 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl group, a butyl group, and a 2,3-dihydro-1,4-benzodioxin-6-yl group . The exact 3D conformer and other structural details would require more specific computational chemistry analyses.Physical And Chemical Properties Analysis
This compound has a molecular weight of 438.0 g/mol. It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 437.0634615 g/mol. It has a topological polar surface area of 125 Ų and a heavy atom count of 28 .Applications De Recherche Scientifique
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Research by Gangjee et al. (2008) has demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold, notably compounds with substitutions at the 5-position, exhibit potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual action suggests potential for these compounds in anticancer therapies, as they target key enzymes involved in DNA synthesis and repair. The study emphasizes the importance of the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold for developing potent inhibitors with applications in cancer treatment (Gangjee et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016) and (2017) have conducted crystal structure analyses of compounds closely related to the queried chemical, focusing on the structural characteristics and the intramolecular hydrogen bonding that stabilizes their folded conformation. These studies provide insights into the molecular geometry and interactions that could influence the biological activity of such compounds (Subasri et al., 2016); (Subasri et al., 2017).
Anticancer and Antimicrobial Potentials
Further research into derivatives of thieno[2,3-d]pyrimidine has explored their synthesis and evaluation for anticancer and antimicrobial activities. Horishny, Arshad, and Matiychuk (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating significant cytotoxic effects against leukemia cell lines. This highlights the potential for developing new therapeutic agents targeting cancer and infectious diseases (Horishny et al., 2021).
Heterocyclic Synthesis and Biological Activity
Investigations into the synthesis of novel heterocyclic compounds using thieno[2,3-d]pyrimidine derivatives as starting materials have also been reported. These studies focus on creating new molecular entities with potential biological activities, further emphasizing the versatility and significance of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-3-7-23-19(25)18-14(6-10-28-18)22-20(23)29-12-17(24)21-13-4-5-15-16(11-13)27-9-8-26-15/h4-6,10-11H,2-3,7-9,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGNUSHGSOYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2401900.png)
![N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2401902.png)



![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)





![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)